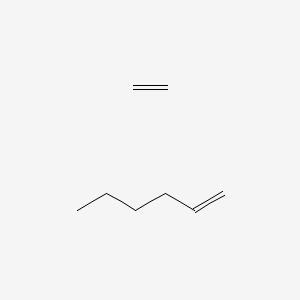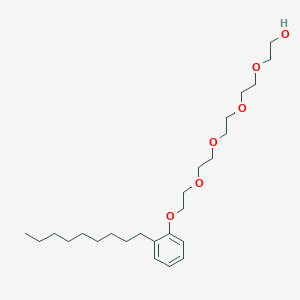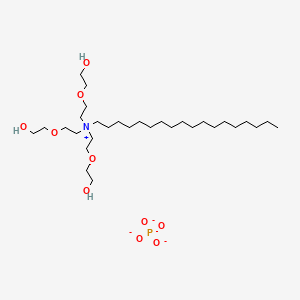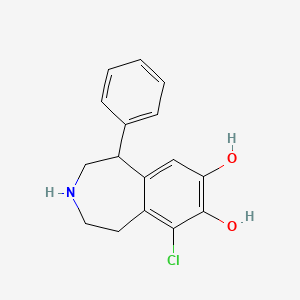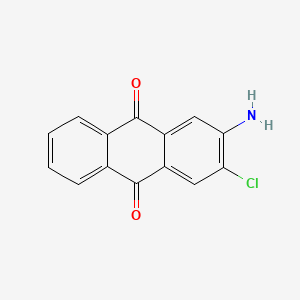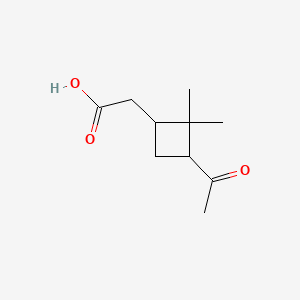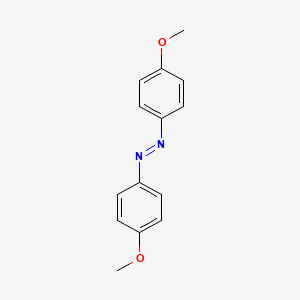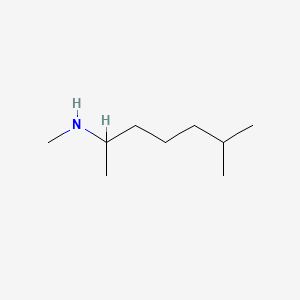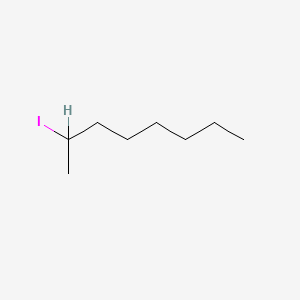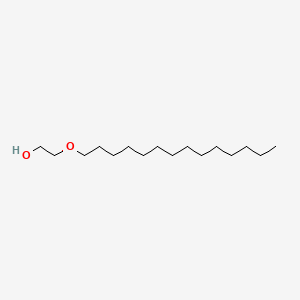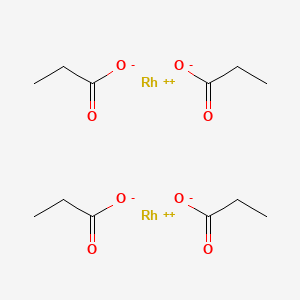
Rhodium(II) propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(II) propionate is a coordination compound featuring rhodium in the +2 oxidation state, coordinated with propionate ligands This compound belongs to the class of rhodium carboxylates, which are known for their distinctive paddlewheel structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(II) propionate can be synthesized through the reaction of rhodium(III) chloride with propionic acid under controlled conditions. The general procedure involves dissolving rhodium(III) chloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reduction of rhodium(III) to rhodium(II) and the formation of the propionate complex. The reaction can be represented as follows:
RhCl3+3CH3CH2COOH→Rh2(CH3CH2COO)4+2HCl+H2O
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and solvent extraction are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: Rhodium(II) propionate is known to undergo various types of chemical reactions, including:
Oxidation: Rhodium(II) can be oxidized to rhodium(III) under certain conditions.
Reduction: It can also be reduced back to rhodium(0) in the presence of strong reducing agents.
Substitution: The propionate ligands can be substituted with other ligands, such as acetate or butyrate, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids under mild heating conditions.
Major Products Formed:
Oxidation: Rhodium(III) complexes.
Reduction: Rhodium(0) complexes.
Substitution: Rhodium(II) complexes with different carboxylate ligands.
Scientific Research Applications
Mechanism of Action
The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .
Comparison with Similar Compounds
- Rhodium(II) acetate
- Rhodium(II) butyrate
- Rhodium(II) methoxyacetate
Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .
Properties
CAS No. |
31126-81-5 |
|---|---|
Molecular Formula |
C12H20O8Rh2 |
Molecular Weight |
498.09 g/mol |
IUPAC Name |
propanoate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
InChI Key |
FPZUXFCJJLUGLA-UHFFFAOYSA-J |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




